2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene
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Overview
Description
2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene: is a complex organic compound characterized by its unique structure, which includes multiple bromopentyl and hexyloxy groups attached to a triphenylene core. This compound is of significant interest in the field of materials science, particularly in the development of liquid crystalline materials and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene typically involves multiple steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through oxidative trimerization of catechol derivatives.
Attachment of Hexyloxy Groups: The hexyloxy groups are introduced through etherification reactions, where hexyloxy groups are attached to the hydroxyl groups on the triphenylene core.
Introduction of Bromopentyl Groups: The final step involves the bromination of pentyl groups, which are then attached to the triphenylene core through ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexyloxy and bromopentyl groups.
Substitution: The bromine atoms in the bromopentyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are effective.
Major Products
Oxidation: Products include oxidized derivatives with altered electronic properties.
Substitution: Substituted derivatives with various functional groups.
Reduction: Reduced derivatives with hydrogen replacing bromine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology
While not extensively studied in biology, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties .
Medicine
Industry
In industry, this compound is used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene exerts its effects is primarily related to its ability to form stable, ordered structures. The triphenylene core facilitates π-π stacking interactions, while the hexyloxy and bromopentyl groups enhance solubility and processability . These interactions are crucial for the compound’s performance in liquid crystalline materials and organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound shares the triphenylene core but lacks the bromopentyl and hexyloxy groups.
2,3,6,7,10,11-Hexamethoxytriphenylene: Similar to the above, but with methoxy groups instead of hexyloxy groups.
Uniqueness
2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene is unique due to the combination of bromopentyl and hexyloxy groups, which provide a balance of solubility, reactivity, and structural stability. This makes it particularly valuable for applications requiring ordered, conductive materials .
Properties
CAS No. |
227024-06-8 |
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Molecular Formula |
C52H78Br2O6 |
Molecular Weight |
959.0 g/mol |
IUPAC Name |
2,3-bis(5-bromopentoxy)-6,7,10,11-tetrahexoxytriphenylene |
InChI |
InChI=1S/C52H78Br2O6/c1-5-9-13-21-29-55-47-35-41-42-36-48(56-30-22-14-10-6-2)50(58-32-24-16-12-8-4)38-44(42)46-40-52(60-34-26-18-20-28-54)51(59-33-25-17-19-27-53)39-45(46)43(41)37-49(47)57-31-23-15-11-7-3/h35-40H,5-34H2,1-4H3 |
InChI Key |
QPDFKSREPTWAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCBr)OCCCCCBr)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
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